molecular formula C45H54N4O8 B1196246 长春碱 CAS No. 71486-22-1

长春碱

货号 B1196246
CAS 编号: 71486-22-1
分子量: 778.9 g/mol
InChI 键: GBABOYUKABKIAF-BXZSYHTRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vinorelbine is a semi-synthetic vinca alkaloid derived from the leaves of the Catharanthus roseus, also known as the Madagascar periwinkle. It is an important drug in the treatment of certain types of cancer, such as non-small cell lung cancer, breast cancer, and ovarian cancer. The drug is widely used in the treatment of cancer due to its ability to inhibit the growth of cancer cells, and has been found to be effective in combination with other therapeutic agents. Vinorelbine is a unique drug, as it has both cytotoxic and non-cytotoxic properties, making it a versatile and powerful tool in the treatment of cancer.

科学研究应用

Hepatocellular Carcinoma (HCC) Treatment Enhancement

Vinorelbine has been studied for its potential to improve the efficacy of Sorafenib, a standard treatment for HCC. A study demonstrated that the combination of Sorafenib and Vinorelbine (Sora/Vino) significantly inhibited tumor growth and prolonged the overall survival of mice bearing HCC orthotopic tumors . The combination therapy also showed a notable response rate, surpassing monotherapies, and effectively suppressed the focal adhesion kinase (FAK) pathway, which is crucial in cell proliferation and tumor angiogenesis .

Synergistic Effect with mTOR Inhibitors

Research has indicated that Vinorelbine works synergistically with mTOR inhibitors like Everolimus to suppress the growth of HCC. This combination therapy led to improved overall survival in orthotopic HCC patient-derived xenograft (PDX) models. The study highlighted the downregulation of mTOR targets and key cell-cycle regulators, suggesting a promising therapeutic approach for HCC treatment .

Combination Chemotherapy for Lung Cancer

Vinorelbine is part of combination chemotherapy regimens for non-small cell lung cancer (NSCLC). The FAK pathway, which Vinorelbine targets, has been implicated in resistance to chemotherapy in lung cancer, suggesting its role in overcoming drug resistance .

Drug Delivery Systems

Innovative drug delivery systems have been developed using Vinorelbine-loaded multifunctional magnetic nanoparticles. These systems combine chemotherapy and photothermal therapy, potentially offering a more targeted and effective cancer treatment .

Photothermal Therapy

The aforementioned Vinorelbine-loaded nanoparticles can be used for photothermal therapy, where they are activated by light to produce heat, killing cancer cells. This approach could provide a less invasive alternative to traditional cancer treatments .

Mitotic Arrest and Apoptosis Induction

Vinorelbine has been shown to arrest cells at the mitotic phase and induce apoptosis, which is a programmed cell death crucial for eliminating cancer cells. This action makes it a valuable agent in cancer chemotherapy .

Vessel Normalization in Tumors

Studies have found that Vinorelbine can normalize tumor blood vessels, which is an important step in improving the delivery of chemotherapeutic agents and reducing hypoxia within tumors .

Overcoming Chemotherapy Resistance

Vinorelbine’s impact on the FAK pathway also plays a role in overcoming chemotherapy resistance, particularly in lung cancer, where it may enhance the effectiveness of other chemotherapeutic agents .

作用机制

Target of Action

Vinorelbine, a semi-synthetic vinca-alkaloid, primarily targets microtubules . Microtubules, derived from polymers of tubulin, play a crucial role in cell division .

Mode of Action

Vinorelbine binds to tubulin and inhibits microtubule formation . This interaction disrupts the formation of the mitotic spindle, arresting the cell at metaphase . It is specific for the M and S phases . Vinorelbine may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Biochemical Pathways

The disruption of microtubule dynamics leads to a mitotic arrest and cell death . The disarray of the microtubule structure has a number of effects, including the induction of tumor suppressor gene p53 and activation/inactivation of a number of protein kinases involved in essential signaling pathways, including p21 WAF1/CIP1 and Ras/Raf, PKC/PKA .

Pharmacokinetics

Vinorelbine is highly bound to platelets and lymphocytes, and is also bound to alpha 1-acid glycoprotein, albumin, and lipoproteins . The drug undergoes significant metabolism and elimination via the liver and metabolites are excreted primarily in the bile . The half-life of elimination is approximately 27.7 to 43.6 hours .

Result of Action

The primary result of Vinorelbine’s action is the slowing or stopping of cancer cell growth . By disrupting cell division, it prevents the growth of tumors . This makes Vinorelbine an effective chemotherapy drug used in the treatment of several types of malignancies, including breast cancer and non-small cell lung cancer (NSCLC) .

Action Environment

The clearance rate of Vinorelbine varies across individuals, suggesting a strong influence of genetics on the clearance of this drug . The release rate of Vinorelbine from the liposomal carrier is affected by both the chemical nature of the trapping agent and the resulting drug-to-lipid ratio . This suggests that the drug’s action, efficacy, and stability can be influenced by environmental factors such as the patient’s genetic makeup and the formulation of the drug .

属性

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3/t28-,37-,38+,39+,42+,43+,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBABOYUKABKIAF-IELIFDKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H54N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040640
Record name Vinorelbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

White to yellow or light brown amorphous powder. MF: C45H54N4O8.2C4H6O6. MW: 1079.12. Aqueous solubility: >1000 mg/ml in distilled water. pH approx 3.5 /Tartrate/
Record name Vinorelbine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00361
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VINORELBINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Vinca alkaloids are structurally similar compounds composed of two multi-ringed units, _vindoline_, and _catharanthine_. _Vinorelbine tartrate_ is a vinca alkaloid in which the catharanthine component is the target of structural modification,. This structural modification contributes to unique pharmacologic properties.The antitumor activity of vinorelbine tartrate is believed to be owed to the inhibition of mitosis at metaphase via its interaction with tubulin. Vinorelbine is a mitotic spindle poison that interferes with chromosomal segregation during mitosis, also known as cell division. It pauses cells at the _G2/M_ phases, when present at concentrations close to the half maximal inhibitory concentration (IC50). Microtubules, which are derived from polymers of tubulin, are the main target of vinorelbine. The chemical modification used to produce vinorelbine allows for the opening of the eight-member catharanthine ring with the formation of both a covalent and reversible bond with tubulin. The relative contribution of different microtubule-associated proteins in the production of tubulin vary between neural tissue and proliferating cells and this has important functional implications. The ability of vinorelbine to bind specifically to mitotic rather than other microtubules has been shown and may suggest that neurotoxicity is less likely to be a problem than with the molecular mechanism of action. As with other anti-microtubule agents, vinorelbine is known to contribute apoptosis in malignant cells. The exact mechanisms by which this process occurs are complex and many details are yet to be elucidated. The disarray of the microtubule structure has a number of effects, including the induction of tumor suppressor gene _p53_ and activation/inactivation of a number of protein kinases involved in essential signaling pathways, including _p21 WAF1/CIP1_ and _Ras/Raf_, _PKC/PKA_. These molecular changes lead to phosphorylation and consequently inactivation of the apoptosis inhibitor _Bcl2_. This, in turn, results in a decrease in the formation of heterodimers between _Bcl2_ and the pro-apoptotic gene _BAX_, stimulating the sequence of cell apoptosis. Vinorelbine tartrate also possibly interferes with amino acid, cyclic AMP and glutathione metabolism, calmodulin-dependent Ca++-transport ATPase activity, cellular respiration, and nucleic acid and lipid biosynthesis., Vinorelbine is an antimicrotubule antineoplastic agent. Microtubules are organelles that exist in a state of dynamic equilibrium with their components, tubulin dimers. They form an essential part of the mitotic spindle, participate in intracellular transport, and contribute to the cell's shape, rigidity, and motility. Vinorelbine and other vinca alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of the spindle microtubules. The formation of vinorelbine-tubulin complexes prevents the polymerization of the tubulin subunits into microtubules and induces depolymerization of microtubules resulting in inhibition of microtubule assembly and cellular metaphase arrest., In addition to the antineoplastic effects of antimicrotubule activity, vinca alkaloids interfere with the microtubule-mediated movement of neurotransmitter substances along neuronal axons resulting in dose-limiting neurotoxicity., Like other vinca alkaloids, vinorelbine reportedly also interferes with amino acid, cyclic AMP, and glutathione metabolism; calmodulin-dependent Ca2+-transport ATPase activity; cellular respiration; and nucleic acid and lipid biosynthesis., Vinflunine blocks mitosis at the metaphase/anaphase transition, leading to apoptosis. The mechanism of the mitotic block is not known. On the basis of results with purified microtubules and in living interphase cells, /investigators/ hypothesized that it involves suppression of spindle microtubule dynamics. The effects of the three Vinca alkaloids on dynamics of centromeres and spindle kinetochore-microtubules /were measured/ by a novel approach involving quantitative time-lapse confocal microscopy in living mitotic human U2OS cells. Green fluorescent protein-labeled centromere-binding protein B was used to mark centromeres and kinetochore-microtubule plus ends. In controls, pairs of centromeres on sister chromatids alternated under tension between increasing and decreasing separation (stretching and relaxing). All three of the Vinca alkaloids suppressed centromere dynamics similarly at concentrations that block mitosis. At concentrations approximating the IC(50)s for mitotic accumulation (18.8 nM vinflunine, 7.3 nM vinorelbine, and 6.1 nM vinblastine), centromere dynamicity decreased by 44%, 25%, and 26%, respectively, and the time centromeres spent in a paused state increased by 63%, 52%, and 36%, respectively. Centromere relaxation rates, stretching durations, and transition frequencies all decreased. Thus all three of the drugs decreased the normal microtubule-dependent spindle tension at the centromeres/kinetochores, thereby preventing the signal for mitotic checkpoint passage. The strong correlation between suppression of kinetochore-microtubule dynamics and mitotic block indicates that the primary mechanism by which the Vinca alkaloids block mitosis is suppression of spindle microtubule dynamics.
Record name Vinorelbine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00361
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VINORELBINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

methyl (3aS,4R,5aR,10bR,13aR)-4-(acetyloxy)-3,5-epoxy-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-3H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-4,5-dihydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylic acid; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-7-bromo-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(2RS,6R,8S)-4-ethyl-8-(methoxycarbonyl)-2-oxido-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; leurosine; methyl (1aS,10S,12S,12aR)-10-(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-1a-ethyl-1a,2,4,9,10,11,12,12a-octahydro-3,12-methano-3H-oxireno[8,9]azacyclodecino[4,3-b]indole-10-carboxylate; (2RS,6R,8S)-8-[(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-4-ethyl-8-(methoxycarbonyl)-2-methyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indolium; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate
Record name VINORELBINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Vinorelbine

CAS RN

71486-22-1
Record name Vinorelbine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71486-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinorelbine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071486221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinorelbine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00361
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vinorelbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINORELBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6C979R91Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VINORELBINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

181-183
Record name Vinorelbine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00361
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinorelbine
Reactant of Route 2
Vinorelbine
Reactant of Route 3
Vinorelbine
Reactant of Route 4
Reactant of Route 4
Vinorelbine
Reactant of Route 5
Reactant of Route 5
Vinorelbine
Reactant of Route 6
Reactant of Route 6
Vinorelbine

Q & A

Q1: What is the primary mechanism of action of vinorelbine?

A1: Vinorelbine is a vinca alkaloid that acts as a potent inhibitor of mitotic microtubule polymerization. [] It binds to tubulin, a protein that forms microtubules, which are essential for cell division. [] By binding to tubulin, vinorelbine disrupts the assembly and dynamics of microtubules, leading to cell cycle arrest in the G2/M phase and eventually cell death. [, ]

Q2: Does vinorelbine affect microtubule dynamics differently than other vinca alkaloids?

A2: Yes, research indicates that vinorelbine and vinflunine, another vinca alkaloid, have distinct effects on microtubule dynamics compared to vinblastine. They primarily slow down microtubule growth rate, increase growth duration, and reduce shortening duration. Unlike vinblastine, they don't significantly reduce the shortening rate or increase the time spent in an attenuated state. []

Q3: What is the molecular formula and weight of vinorelbine?

A3: The scientific literature provided does not explicitly mention the molecular formula and weight of vinorelbine. Please consult additional resources for this specific information.

Q4: How stable is vinorelbine in common intravenous solutions?

A4: Studies demonstrate that vinorelbine tartrate remains stable in 5% dextrose injection and 0.9% sodium chloride injection for at least 120 hours at room temperature under fluorescent lighting. []

Q5: Can vinorelbine be successfully encapsulated in liposomes for drug delivery?

A5: Yes, despite challenges due to vinorelbine's hydrophobic nature, researchers have developed stable nanoliposomal formulations. These formulations utilize techniques like transmembrane gradients of polyalkyl-substituted amine salts with highly charged anions to improve loading capacity, efficiency, and in vivo drug encapsulation stability. [] This approach has led to promising results in preclinical models and is currently being evaluated in clinical trials. []

A5: The scientific literature provided focuses on vinorelbine's role as a chemotherapeutic agent and does not discuss its potential catalytic properties and applications.

Q6: Has computational chemistry been employed in understanding vinorelbine's action?

A6: While the provided literature doesn't delve into specific computational models, it highlights that vinorelbine's interaction with tubulin has been extensively studied. This suggests the potential for computational simulations and QSAR models to further elucidate the binding interactions, predict efficacy, and potentially design novel vinca alkaloids with improved therapeutic profiles.

Q7: How do structural modifications of vinorelbine affect its activity?

A8: The development of vinflunine, a difluorinated derivative of vinorelbine, provides insights into SAR. Vinflunine exhibits a lower affinity for tubulin and induces the formation of shorter spirals compared to vinorelbine. [] This difference in interaction translates to potentially reduced neurotoxicity while maintaining antitumor activity. []

Q8: Are there specific formulation strategies to improve vinorelbine stability or delivery?

A9: The development of nanoliposomal vinorelbine formulations is a key strategy to enhance its stability and therapeutic efficacy. [] These formulations utilize various trapping agents, like sulfate, polyphosphate, and sucrose octasulfate, to stabilize vinorelbine within the liposomes, achieving prolonged circulation times and enhanced drug retention in vivo. []

A8: The provided scientific research primarily focuses on vinorelbine's preclinical and clinical aspects and does not delve into specific SHE regulations. For information regarding SHE compliance, risk minimization, and responsible practices related to vinorelbine, please consult relevant regulatory guidelines and safety data sheets.

Q9: How is vinorelbine administered, and what factors affect its pharmacokinetics?

A10: Vinorelbine can be administered both intravenously and orally. [, , ] Research suggests that age does not significantly impact the pharmacokinetics of oral vinorelbine in elderly patients with non-small cell lung cancer. [] The pharmacokinetic profile is similar between younger and older patients, indicating no need for dose adjustments based solely on age. []

Q10: Does the route of administration influence vinorelbine's pharmacokinetic profile?

A11: Yes, oral and intravenous vinorelbine, while both effective, exhibit distinct pharmacokinetic characteristics. Oral vinorelbine displays a bioavailability of approximately 40% and undergoes significant first-pass metabolism. [] Dose adjustments are necessary to achieve comparable exposure to the intravenous formulation. []

Q11: Are there any clinically relevant drug interactions with vinorelbine?

A12: Yes, studies suggest a potential interaction between vinorelbine and clarithromycin. Concomitant use of clarithromycin, a macrolide antibiotic, may increase the risk of severe neutropenia, a common side effect of vinorelbine. [] This interaction may be due to clarithromycin's inhibitory effects on CYP3A and/or P-glycoprotein, potentially altering vinorelbine's metabolism and clearance. []

Q12: How does vinorelbine interact with drug transporters and metabolizing enzymes?

A13: Studies in mice have identified several key players influencing vinorelbine's pharmacokinetics. P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), CYP3A, and carboxylesterase (CES), particularly CES2a, have been found to impact vinorelbine's availability. [] These findings highlight the importance of considering potential variations in these transporters and enzymes in humans, as they might contribute to interindividual variability in response to vinorelbine treatment. []

Q13: What types of cancer has vinorelbine shown efficacy against in clinical trials?

A14: Vinorelbine has demonstrated clinical activity against a range of cancers, including non-small cell lung cancer (NSCLC) [, , , , , , , ], breast cancer [, , , , ], and mesothelioma. []

Q14: Is vinorelbine effective as a single agent, or is it primarily used in combination regimens?

A15: Vinorelbine has shown efficacy as both a single agent and in combination with other chemotherapeutic agents. [, , ] Its use as a single agent is particularly relevant in elderly or frail patients where combination therapies might lead to increased toxicity. []

Q15: What is the evidence supporting vinorelbine's use in the neoadjuvant setting for breast cancer?

A16: A Phase II study evaluating neoadjuvant docetaxel/vinorelbine followed by surgery and adjuvant doxorubicin/cyclophosphamide in locally advanced breast cancer patients reported promising results. [] The regimen demonstrated a high clinical response rate of 98% and a pathological complete response rate of 27% in the breast. [] These findings highlight the potential of vinorelbine-containing regimens in the neoadjuvant setting.

Q16: Are there specific mechanisms of resistance to vinorelbine identified in cancer cells?

A17: Yes, research suggests that loss of BRCA1 and MAD2L1 expression is associated with resistance to vinorelbine in mesothelioma. [] These proteins are involved in the spindle assembly checkpoint, a crucial cell cycle control mechanism. [] Loss of BRCA1 can lead to codepletion of MAD2L1, disrupting this checkpoint and hindering vinorelbine's ability to induce cell cycle arrest and apoptosis. []

Q17: What are the most common side effects associated with vinorelbine treatment?

A18: The most frequently observed side effect of vinorelbine is myelosuppression, primarily neutropenia. [, , ] Other common side effects include gastrointestinal issues like nausea, vomiting, and constipation. [, ]

Q18: Is there a risk of vinorelbine-induced pain at the tumor site?

A20: Yes, while unusual, vinorelbine administration can lead to pain at the tumor site. [] This phenomenon has been reported in several studies and is manageable with appropriate pain medications. []

Q19: Are there efforts to improve the targeted delivery of vinorelbine to cancer cells?

A21: Yes, researchers are exploring immunoliposomal formulations of vinorelbine to enhance targeted delivery. [] By conjugating antibodies against specific receptors overexpressed on cancer cells, such as HER2 or EGFR, to vinorelbine-loaded liposomes, researchers aim to deliver the drug specifically to tumor cells, potentially improving efficacy and reducing off-target effects. []

Q20: Are there any biomarkers to predict vinorelbine response or resistance in cancer patients?

A22: Research suggests BRCA1 and MAD2L1 expression levels could be potential predictive biomarkers for vinorelbine response in mesothelioma. [] Patients with tumors lacking BRCA1/MAD2L1 expression showed shorter survival times when treated with vinorelbine compared to those with tumors expressing both proteins. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。